4-(2-Aminophenoxy)azetidin-2-one
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Overview
Description
4-(2-Aminophenoxy)azetidin-2-one is a chemical compound with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol It is a derivative of azetidin-2-one, which is a four-membered lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminophenoxy)azetidin-2-one typically involves the reaction of 2-aminophenol with an appropriate azetidinone precursor. One common method is the nucleophilic substitution reaction where 2-aminophenol reacts with 4-chloroazetidin-2-one under basic conditions to form the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminophenoxy)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidin-2-one derivatives.
Scientific Research Applications
4-(2-Aminophenoxy)azetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Aminophenoxy)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinone ring can act as a mimic of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can disrupt normal biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one: The parent compound, which is a four-membered lactam ring.
4-(2-Hydroxyphenoxy)azetidin-2-one: Similar structure but with a hydroxyl group instead of an amino group.
4-(2-Methoxyphenoxy)azetidin-2-one: Similar structure but with a methoxy group instead of an amino group
Uniqueness
4-(2-Aminophenoxy)azetidin-2-one is unique due to the presence of the amino group, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-(2-aminophenoxy)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-6-3-1-2-4-7(6)13-9-5-8(12)11-9/h1-4,9H,5,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNCFNIALBXINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)OC2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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